![molecular formula C17H14N4O2S B2707660 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034557-36-1](/img/structure/B2707660.png)
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide, also known as FPTQ, is a chemical compound that has been studied extensively for its potential use in scientific research. FPTQ is a small molecule inhibitor that targets protein kinases, which play a crucial role in many cellular processes.
Scientific Research Applications
- Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of this compound against both gram-positive and gram-negative bacteria .
- Furan-containing compounds, including our target molecule, exhibit anti-inflammatory and analgesic properties .
- Furan derivatives have demonstrated antiviral effects . Investigating the compound’s activity against specific viruses could be valuable.
- Furan compounds, including our target, have anti-ulcer effects . Further research could focus on understanding the underlying mechanisms.
- Furan-containing molecules have shown anticancer activity . Researchers could evaluate our compound’s effects on cancer cell lines.
Antibacterial Activity
Anti-Inflammatory and Analgesic Effects
Antiviral Activity
Anti-Ulcer Properties
Anticancer Potential
Other Therapeutic Areas
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-17(12-3-4-14-16(8-12)24-11-19-14)18-5-6-21-10-13(9-20-21)15-2-1-7-23-15/h1-4,7-11H,5-6H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUZDWHGOXLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide |
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